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molecular formula C8H5ClF3NO2 B8383712 3-Pyridinecarbonyl chloride, 6-(2,2,2-trifluoroethoxy)-

3-Pyridinecarbonyl chloride, 6-(2,2,2-trifluoroethoxy)-

Cat. No. B8383712
M. Wt: 239.58 g/mol
InChI Key: IMVIGVLPTPRMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To 6-(2,2,2-trifluoro-ethoxy)-nicotinic acid (100 mg, 0.45 mmol) was added DCE (5 mL) and oxalyl chloride (60 ul, 0.68 mmol) under an atmosphere of nitrogen. The mixture was stirred at rt for 1.5 h then heated at 80 C for 2 h and after cooling to room temperature, evaporated to give the title compound as a pale yellow oil (110 mg, 100%). Method C HPLC-MS (in MeOH, identifying the methyl ester): MH+ requires m/z=236. Found: m/z=236, Rt=1.41 min (95%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][N:6]=1.C(Cl)(=O)C([Cl:19])=O>ClCCCl>[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:19])=[O:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC(COC1=NC=C(C(=O)O)C=C1)(F)F
Name
Quantity
60 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 80 C for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(COC1=NC=C(C(=O)Cl)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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